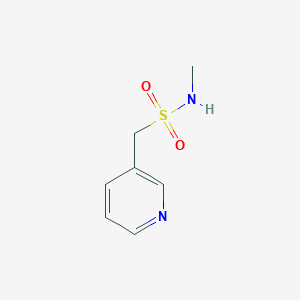

N-methyl-1-(pyridin-3-yl)methanesulfonamide

Description

N-methyl-1-(pyridin-3-yl)methanesulfonamide is a sulfonamide derivative featuring a pyridin-3-yl (3-pyridinyl) moiety and a methyl group attached to the sulfonamide nitrogen. Sulfonamides are known for their metabolic stability, solubility, and ability to modulate drug-target interactions . For instance, methyl sulfonamide substituents improve PK profiles by reducing oxidative metabolism and enhancing bioavailability . The pyridinyl group in this compound may further influence electronic properties, solubility, and target engagement compared to phenyl or heterocyclic analogs .

Properties

Molecular Formula |

C7H10N2O2S |

|---|---|

Molecular Weight |

186.23 g/mol |

IUPAC Name |

N-methyl-1-pyridin-3-ylmethanesulfonamide |

InChI |

InChI=1S/C7H10N2O2S/c1-8-12(10,11)6-7-3-2-4-9-5-7/h2-5,8H,6H2,1H3 |

InChI Key |

HGHGVQTUQXFEMT-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)CC1=CN=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(pyridin-3-yl)methanesulfonamide typically involves the reaction of pyridine derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:

Starting Materials: Pyridine derivative, methanesulfonyl chloride, triethylamine.

Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane at a temperature range of 0-5°C.

Procedure: The pyridine derivative is dissolved in the solvent, and methanesulfonyl chloride is added dropwise with continuous stirring. Triethylamine is then added to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(pyridin-3-yl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium iodide in acetone at reflux temperature.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Halide or alkoxide derivatives.

Scientific Research Applications

Scientific Research Applications

N-methyl-1-(pyridin-3-yl)methanesulfonamide has a wide range of applications in scientific research:

Enzyme Inhibition Studies

The compound has shown significant potential as an inhibitor of various enzymes involved in critical biochemical pathways. Its mechanism typically involves binding to the active sites of enzymes, thereby inhibiting their activity. This characteristic makes it a candidate for further research into its therapeutic potential against diseases such as cancer and infectious diseases .

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It has been studied for its ability to induce apoptosis in cancer cells and affect cell proliferation, making it relevant for cancer treatment strategies .

Biological Research

The compound is employed in studies focusing on protein-ligand interactions, enhancing our understanding of biological processes at the molecular level. Research indicates its application in exploring binding affinities with specific receptors and enzymes .

Data Table: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(pyridin-2-yl)methylmethanesulfonamide | Pyridine attached at the 2-position | Different reactivity profile due to position |

| N-(3-aminomethyl-pyridin-2-yl)-N-methyl-methanesulfonamide | Contains an additional amino group | Enhanced biological activity due to amino group |

| This compound | Pyridine ring attached at the 3-position | Distinct chemical properties compared to 4-position derivative |

Case Studies

Several studies have documented the efficacy of this compound in various contexts:

- Cancer Research: A study demonstrated that this compound effectively inhibits specific kinases involved in cancer cell proliferation, leading to decreased tumor growth in xenograft models .

- Infectious Diseases: Another investigation highlighted its potential as an antiviral agent by inhibiting viral replication through enzyme inhibition mechanisms .

- Mechanistic Studies: Detailed binding studies using techniques such as surface plasmon resonance have elucidated the binding affinities of this compound with target proteins, providing insights into its mechanism of action .

Mechanism of Action

The mechanism of action of N-methyl-1-(pyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In cancer research, it has been shown to interfere with cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their properties are summarized below:

Key Observations:

- Pyridinyl vs. Phenyl Substituents: The pyridin-3-yl group in the target compound may confer distinct electronic and steric effects compared to phenyl rings in analogs like GRT-12360.

- Methyl Sulfonamide vs. Bulkier Groups: Methyl sulfonamide substituents (e.g., in compound 30) are associated with metabolic stability and reduced CYP450-mediated oxidation, whereas bulkier groups (e.g., trifluoromethylpyridine in GRT-12360) enhance receptor specificity .

- Linker Diversity: Ureido or carboxamide linkers (e.g., KMS-1589) improve binding affinity for TRPV1, while rigid bicyclic systems (e.g., compound 42) optimize kinase inhibition .

Limitations and Opportunities

- Trade-offs: While methyl sulfonamides improve PK properties, they may reduce potency compared to bulkier substituents. For instance, KMS-1589’s ureido linker enhances TRPV1 affinity but complicates synthesis .

Biological Activity

N-methyl-1-(pyridin-3-yl)methanesulfonamide is a compound with notable biological activity, particularly in the fields of enzymatic inhibition and therapeutic applications. This article explores its mechanisms of action, biological effects, and potential therapeutic uses, supported by case studies and data tables.

This compound primarily functions as an enzyme inhibitor. It exhibits a strong affinity for specific enzymes involved in critical biochemical pathways, influencing processes such as cell proliferation and apoptosis. The compound's mechanism typically involves binding to the active sites of target enzymes, thereby inhibiting their activity. This characteristic positions it as a candidate for further research into therapeutic applications, especially in oncology and infectious diseases.

Biological Activity

Enzyme Inhibition : Research indicates that this compound can inhibit various enzymes, including those associated with cancer cell growth. For instance, it has been shown to affect the activity of proteins involved in the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation .

Apoptosis Induction : The compound has demonstrated potential in inducing apoptosis in cancer cells. Studies suggest that its inhibitory effects on specific enzymes lead to increased rates of programmed cell death, making it a valuable candidate for cancer therapies.

Case Studies

- Cancer Treatment : In preclinical studies, this compound was evaluated for its effectiveness against various cancer cell lines. Results indicated significant inhibition of tumor growth and induction of apoptosis at certain concentrations .

- Infectious Diseases : The compound has also been explored for its antiviral properties, particularly against Hepatitis C virus (HCV). Its ability to inhibit viral replication through enzyme interaction presents a promising avenue for therapeutic development .

Comparison of Biological Activities

The following table summarizes the biological activities observed for this compound compared to structurally related compounds:

| Compound Name | Enzyme Target | IC50 (μM) | Biological Activity |

|---|---|---|---|

| This compound | PI3Kα | 0.34 | Significant inhibition |

| N-(pyridin-2-yl)methylmethanesulfonamide | PI3Kα | 0.50 | Moderate inhibition |

| N-(3-amino-pyridin-2-yl)-N-methyl-methanesulfonamide | PI3Kα | 0.04 | High potency |

Enzymatic Assay Results

The following table presents data from enzymatic assays evaluating the inhibitory effects of this compound:

| Compound | % Inhibition at 10 μM | k_obs (min⁻¹) | TDI Potential |

|---|---|---|---|

| This compound | 66% | 0.0921 | Low |

| Related Compound A | 36% | 0.0386 | Moderate |

| Related Compound B | 4% | 0.0023 | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.